

Head-to-Head Comparison: SR-3029 and D4476 Kinase Inhibitors

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A Guide for Researchers in Cellular Signaling and Drug Development

This guide provides a comprehensive, data-driven comparison of two widely used research kinase inhibitors: **SR-3029** and D4476. Both compounds are recognized for their inhibitory activity against Casein Kinase 1 (CK1), a critical family of serine/threonine kinases involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and cell cycle regulation. This document outlines their comparative potency, selectivity, and effects on key signaling pathways, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action and Target Profile

SR-3029 is a potent and highly selective dual inhibitor of Casein Kinase 1 delta (CK1 δ) and Casein Kinase 1 epsilon (CK1 ϵ).[1][2][3][4] It functions as an ATP-competitive inhibitor.[2] While highly selective for CK1 δ / ϵ , at higher concentrations, it can inhibit other kinases, including cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[2][5]

D4476 is also a potent, cell-permeable, and ATP-competitive inhibitor of CK1.[6] Its inhibitory profile is broader than **SR-3029**, as it also significantly inhibits the TGF-β type-I receptor, Activin receptor-like kinase 5 (ALK5).[7] It is reported to be over 20-fold selective for CK1 and ALK5 over SAPK2/p38 and shows minimal activity against a panel of other kinases.

Quantitative Comparison of Inhibitor Potency



The following table summarizes the in vitro inhibitory potency (IC50) of **SR-3029** and D4476 against their primary targets and key off-targets.

Target Kinase	SR-3029 IC50 (nM)	D4476 IC50 (nM)	Primary Pathway
CK1δ	44[1][2]	300[6][7]	Wnt/β-catenin
CK1ε	260[1][2]	Not specified, but inhibited	Wnt/β-catenin
CK1 (from S. pombe)	Not specified	200[7]	General CK1 Activity
ALK5 (TGF-βRI)	Not specified	500[7]	TGF-β Signaling
FLT3	3000[2][5]	Not significantly inhibited	Receptor Tyrosine Kinase Signaling
Cdk4/cyclin D1	576[2][5]	Not significantly inhibited	Cell Cycle
Cdk4/cyclin D3	368[2][5]	Not significantly inhibited	Cell Cycle
Cdk6/cyclin D1	428[2][5]	Not significantly inhibited	Cell Cycle
Cdk6/cyclin D3	427[2][5]	Not significantly inhibited	Cell Cycle
p38α MAP Kinase	Not specified	12,000 (weak inhibitor)	Stress Response

Impact on Cellular Signaling Pathways

The differential selectivity of **SR-3029** and D4476 dictates their distinct effects on downstream signaling cascades. **SR-3029** is a more focused tool for interrogating CK1 δ / ϵ -dependent pathways, primarily the Wnt/ β -catenin pathway. D4476 has a dual action, affecting both Wnt signaling through CK1 and TGF- β signaling through ALK5.

SR-3029: Inhibition of the Wnt/β-catenin Pathway

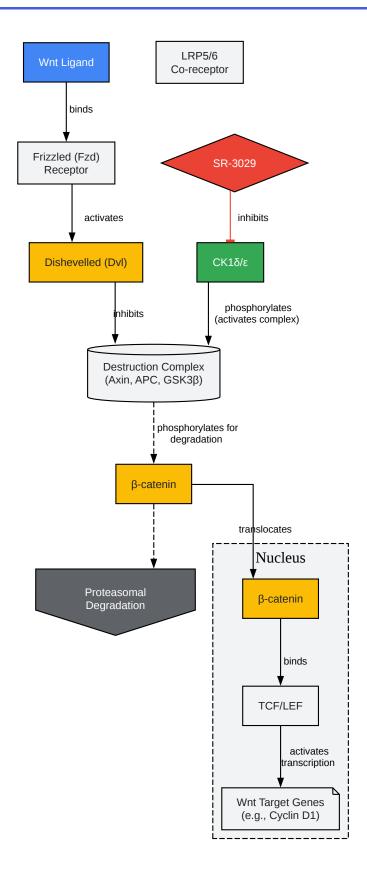






CK1 δ / ϵ are key positive regulators of the canonical Wnt signaling pathway. They phosphorylate components of the β -catenin destruction complex, leading to its inactivation and the subsequent stabilization and nuclear translocation of β -catenin. By inhibiting CK1 δ / ϵ , SR-3029 promotes the degradation of β -catenin, thereby suppressing the transcription of Wnt target genes like CCND1 (Cyclin D1).[5] This mechanism is central to its anti-proliferative effects in Wnt-driven cancers.[5][8]





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Caption: Wnt/ β -catenin pathway inhibition by **SR-3029** via CK1 δ / ϵ .

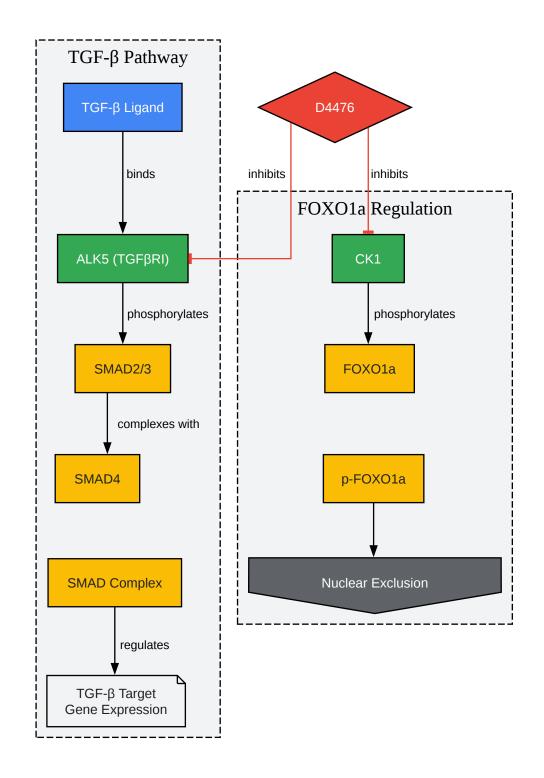




D4476: Dual Inhibition of CK1 and ALK5 Pathways

D4476 impacts signaling through at least two distinct mechanisms. Firstly, like **SR-3029**, it inhibits CK1, which can suppress Wnt signaling.[9] Secondly, its inhibition of ALK5 blocks the canonical TGF- β signaling pathway. ALK5 is a serine/threonine kinase receptor that, upon binding TGF- β , phosphorylates and activates SMAD2 and SMAD3, leading to changes in gene expression. Additionally, D4476 has been shown to specifically suppress the CK1-mediated phosphorylation of FOXO1a on Ser322 and Ser325, preventing its nuclear exclusion in response to insulin or IGF-1.[10]





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Caption: Dual inhibitory action of D4476 on ALK5 and CK1 signaling.

Cellular and In Vivo Activity



SR-3029 has demonstrated potent anti-proliferative activity in various cancer cell lines and has shown efficacy in preclinical in vivo models.[4][5] D4476, while effective in vitro, has been noted to have lower activity in some cell-based assays, which may be related to differences in cell permeability.[11]

Assay Type	SR-3029	D4476
Cellular Potency	EC50 = 86 nM (A375 human melanoma cell proliferation)[5]	20-50 μM required for activity in some cell-based assays[11]
In Vivo Efficacy	20 mg/kg daily (i.p.) reduces tumor growth in MDA-MB-231 and MDA-MB-468 mouse xenograft models.[2][5]	Data not readily available in searched literature.
Observed Cellular Effect	Induces apoptosis and reduces nuclear β-catenin in tumor tissue.[5][8]	Suppresses site-specific phosphorylation and nuclear exclusion of FOXO1a.[10] Induces cytotoxicity in multiple myeloma cell lines.[7]

Experimental Protocols In Vitro Kinase Assay (General Protocol)

This protocol is a generalized representation for determining the IC50 of an inhibitor against a purified kinase.



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Caption: Workflow for an in vitro radiometric kinase inhibition assay.

 Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.



 Materials: Purified recombinant kinase (e.g., CK1δ, ALK5), specific peptide substrate, [y-33P]ATP, kinase reaction buffer (containing MgCl2, DTT), inhibitor stock solution, phosphocellulose paper, scintillation counter.

Procedure:

- Prepare serial dilutions of **SR-3029** or D4476 in the appropriate solvent (e.g., DMSO).
- In a 96-well plate, combine the kinase, peptide substrate, and reaction buffer.[7]
- Add the diluted inhibitor to the wells. Include a no-inhibitor control (vehicle only) and a noenzyme control.
- Initiate the kinase reaction by adding a mix of magnesium acetate and [y-33P]ATP.[7]
- Incubate the plate at room temperature for a defined period (e.g., 20-40 minutes).
- Stop the reaction and spot an aliquot of each reaction mixture onto phosphocellulose paper.
- Wash the paper extensively to remove free, unincorporated [y-33P]ATP.
- Measure the radioactivity remaining on the paper (representing phosphorylated substrate) using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value.

Cell Proliferation Assay (General Protocol)

- Objective: To measure the effect of an inhibitor on the growth and viability of a cell line.
- Materials: Cancer cell line (e.g., A375, MDA-MB-231), complete culture medium, 96-well cell culture plates, inhibitor stock solution, viability reagent (e.g., CellTiter-Glo®, MTT).
- Procedure:



- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of SR-3029 or D4476. Include a vehicle-only control.
- Incubate for a specified period (e.g., 72 hours).
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (luminescence or absorbance) using a plate reader.
- Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value.

In Vivo Tumor Xenograft Study (General Protocol)

- Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living animal model.
- Materials: Immunocompromised mice (e.g., nude mice), cancer cells for implantation (e.g., MDA-MB-231), inhibitor formulated for in vivo administration, calipers.
- Procedure:
 - Implant tumor cells subcutaneously into the flanks of the mice.
 - Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
 - Randomize mice into treatment groups (vehicle control, inhibitor group).
 - Administer the inhibitor (e.g., SR-3029 at 20 mg/kg) or vehicle daily via the appropriate route (e.g., intraperitoneal injection).[2][5]
 - Measure tumor volume with calipers regularly (e.g., twice weekly).
 - Monitor animal body weight and general health as indicators of toxicity.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.[5]



Summary and Conclusion

SR-3029 and D4476 are both valuable chemical probes for studying the function of Casein Kinase 1. However, they possess distinct profiles that make them suitable for different research questions.

- SR-3029 is the superior choice for specifically investigating the roles of CK1δ and CK1ε,
 particularly within the Wnt/β-catenin pathway. Its high potency, demonstrated cellular activity,
 and proven in vivo efficacy make it a robust tool for cancer biology and drug development
 studies targeting this pathway.
- D4476 is a broader-spectrum inhibitor suitable for studies where the simultaneous inhibition
 of CK1 and ALK5 (TGF-βRI) is desired. It is a useful tool for exploring the crosstalk between
 these pathways or for investigating cellular processes regulated by both kinases, such as the
 phosphorylation and localization of FOXO1a. Researchers should be mindful of its potentially
 lower cell permeability and its dual-target nature when interpreting results.

The choice between these two inhibitors should be guided by the specific kinase and signaling pathway under investigation, with careful consideration of their respective potency and selectivity profiles.

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